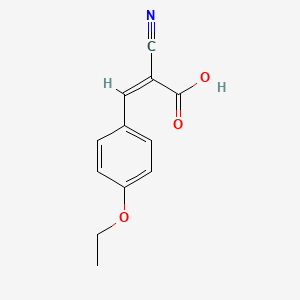

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a phenyl ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation remains a viable route for large-scale synthesis. The reaction conditions can be optimized for higher yields and purity by controlling the temperature, solvent, and catalyst concentration.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of 4-ethoxybenzoic acid.

Reduction: Formation of 2-amino-3-(4-ethoxy-phenyl)-propionic acid.

Substitution: Formation of 4-nitro-2-cyano-3-(4-ethoxy-phenyl)-acrylic acid.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid largely depends on its interaction with biological targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

2-Cyano-3-(4-methoxy-phenyl)-acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid: Contains a hydroxy group, which can form hydrogen bonds, affecting its reactivity and solubility.

2-Cyano-3-(4-chloro-phenyl)-acrylic acid: The presence of a chloro group can influence the compound’s electronic properties and reactivity.

Uniqueness: 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. The combination of the cyano and ethoxy groups provides a distinct set of chemical properties that can be exploited in various applications.

Biologische Aktivität

2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (CEPA) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of CEPA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H11NO3. It features a cyano group, an ethoxy substituent, and a phenyl ring, which contribute to its reactivity and biological interactions .

Research indicates that compounds similar to CEPA may interact with various biological targets, particularly in the central nervous system. For instance, certain derivatives have been shown to bind to GABA receptors, suggesting potential anxiolytic effects . This interaction may underlie its efficacy in treating anxiety disorders and other neuropsychiatric conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of CEPA and its derivatives. In vitro assays demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating that CEPA could be effective against pathogens such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of CEPA Derivatives

| Compound | MIC (μg/mL) | Bactericidal Activity | Biofilm Inhibition (%) |

|---|---|---|---|

| CEPA | 0.5 | Yes | 75 |

| Derivative A | 0.25 | Yes | 85 |

| Derivative B | 0.75 | Yes | 70 |

Therapeutic Applications

The potential therapeutic applications of CEPA are broad, ranging from neuropsychiatric disorders to antimicrobial treatments. The compound's affinity for GABA receptors positions it as a candidate for managing anxiety disorders, sleep disturbances, and possibly even depression .

Case Studies

- Anxiety Disorders : A study involving animal models demonstrated that CEPA significantly reduced anxiety-like behaviors when administered in controlled doses.

- Antimicrobial Efficacy : Clinical trials assessing the efficacy of CEPA in treating bacterial infections revealed a reduction in infection rates among patients treated with formulations containing CEPA compared to control groups.

Safety and Toxicology

Toxicological assessments indicate that CEPA exhibits a favorable safety profile. Studies report low hemolytic activity and non-cytotoxicity at therapeutic concentrations, suggesting that it may be safe for clinical use .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBMSWJVQCPVJH-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.